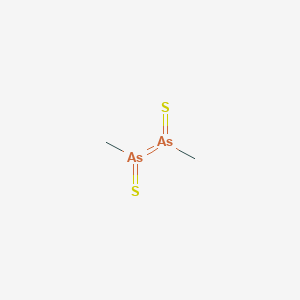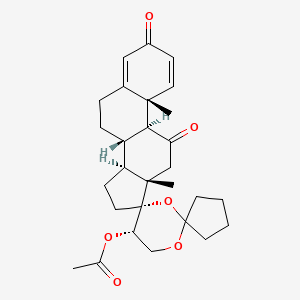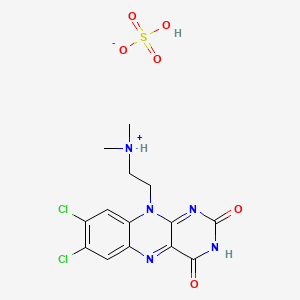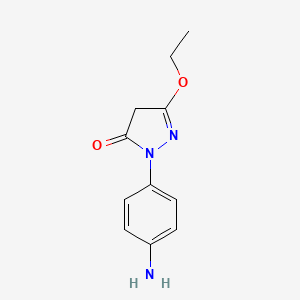
1-(4-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one is a heterocyclic compound that contains a pyrazoline ring substituted with an aminophenyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one typically involves the reaction of p-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazoline ring.
Reduction: Reduced forms of the pyrazoline ring.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrazoline ring may also contribute to the compound’s bioactivity by stabilizing interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(p-Aminophenyl)-3-methoxy-2-pyrazolin-5-one
- 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-4-one
- 1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-3-one
Uniqueness
1-(p-Aminophenyl)-3-ethoxy-2-pyrazolin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 3-position of the pyrazoline ring can affect the compound’s solubility and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
4105-91-3 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-5-ethoxy-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-10-7-11(15)14(13-10)9-5-3-8(12)4-6-9/h3-6H,2,7,12H2,1H3 |
Clave InChI |
IZFXFWHTVIURLG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
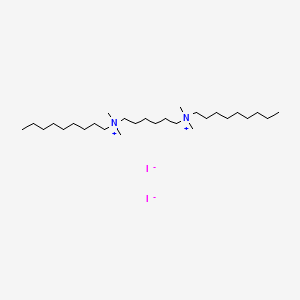
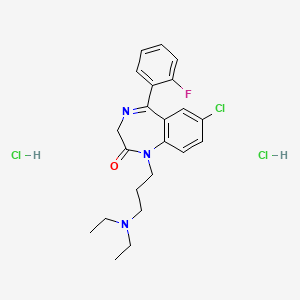
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

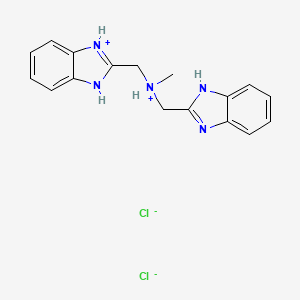
![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
